2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide
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Overview
Description
2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a dichlorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with N-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of both the dichlorophenyl and phenyl groups with the thiazolidine ring, making it a versatile compound for various applications.
Properties
CAS No. |
6036-47-1 |
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Molecular Formula |
C16H14Cl2N2OS |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C16H14Cl2N2OS/c17-11-6-7-13(14(18)10-11)15-20(8-9-22-15)16(21)19-12-4-2-1-3-5-12/h1-7,10,15H,8-9H2,(H,19,21) |
InChI Key |
JAERGMDMGUVVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=O)NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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